molecular formula C9H12F2O2 B13062146 5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one

5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one

Cat. No.: B13062146
M. Wt: 190.19 g/mol
InChI Key: UYYSQKCWCFBNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one is a fluorinated organic compound with a unique structure that includes a cyclopentanone ring substituted with a difluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of 2,2-dimethylcyclopentanone with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .

Scientific Research Applications

5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or modulation of their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroacetyl chloride: A related compound used in similar synthetic applications.

    2,2-Difluoroacetyl fluoride: Another fluorinated compound with similar reactivity.

    N-(2-(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-halophenylacetamides: Compounds with similar structural features and reactivity .

Uniqueness

5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one is unique due to its specific cyclopentanone ring structure combined with the difluoroacetyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

5-(2,2-difluoroacetyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C9H12F2O2/c1-9(2)4-3-5(7(9)13)6(12)8(10)11/h5,8H,3-4H2,1-2H3

InChI Key

UYYSQKCWCFBNEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C(=O)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.